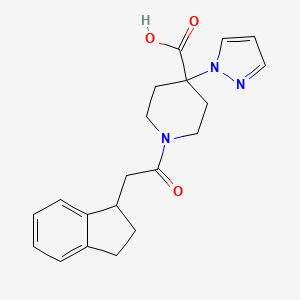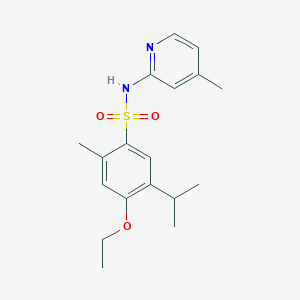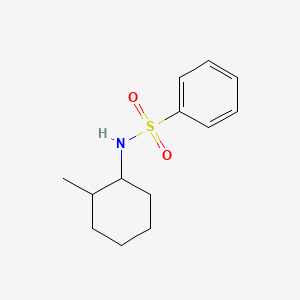![molecular formula C21H15N3O2 B5350690 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multiple steps, including condensation and cyclization reactions. A novel synthesis approach involves the one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes, showcasing the efficiency of using p-toluenesulfonic acid and phenyliodine diacetate for cyclization and oxidative dehydrogenation (Cheng et al., 2013). Another method highlighted the synthesis of 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones, indicating the versatility in synthesizing quinazolinone derivatives (Nosova et al., 2012).
Molecular Structure Analysis
The quinazolinone ring system is approximately planar, with the dihedral angles between the rings indicating a flat structure conducive to stacking and intermolecular interactions. For instance, 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate shows a nearly planar quinazolinone ring system, demonstrating the structural rigidity and potential for π-π interactions (Liu et al., 2010).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, including cyclization and nucleophilic substitution, to produce a wide array of derivatives with different properties. For example, the transition metal-free synthesis of fused quinazolinones from N-pyridylindoles under oxidative conditions highlights the compound's reactivity and the possibility of generating complex structures (Garia & Jain, 2019).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The single-crystal X-ray diffraction analysis of quinazolinone compounds reveals detailed insights into their crystalline architecture, showcasing the impact of hydrogen bonds and electrostatic interactions in forming two-dimensional network structures (Yong, 2005).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including fluorescence and selective metal-ion-sensing abilities. For example, polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties have been observed in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, demonstrating its potential in materials science and sensor technology (Anthony, 2012).
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-17-10-8-16(9-11-17)24-20(12-7-15-4-3-13-22-14-15)23-19-6-2-1-5-18(19)21(24)26/h1-14,25H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCLZIWQMPIBIC-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-(4aS,8aR)-6-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350627.png)


![N-{1-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]cyclopentyl}aniline](/img/structure/B5350658.png)
![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
![2-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5350683.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B5350704.png)

![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)